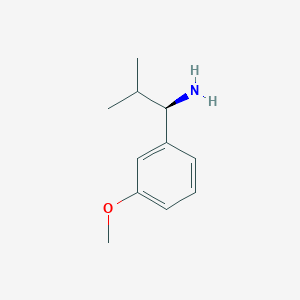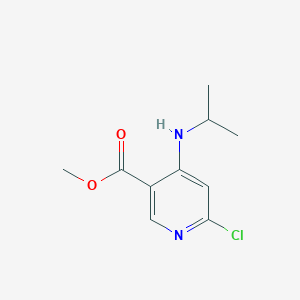![molecular formula C10H19N B13979374 1-Azabicyclo[3.3.3]undecane CAS No. 31023-92-4](/img/structure/B13979374.png)
1-Azabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.3.3]undecane is a bicyclic organic compound with the molecular formula C₁₀H₁₉N. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties. This compound is also known for its high gas-phase basicity and proton affinity .
Métodos De Preparación
1-Azabicyclo[3.3.3]undecane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a cyclic ketone in the presence of a reducing agent can yield this compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Azabicyclo[3.3.3]undecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role in facilitating these reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Azabicyclo[3.3.3]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects .
Comparación Con Compuestos Similares
1-Azabicyclo[3.3.3]undecane can be compared with other similar compounds such as:
1,5-Diazabicyclo[3.3.3]undecane: This compound has two nitrogen atoms in its structure, which can lead to different chemical reactivity and biological activity.
1-Azabicyclo[1.1.0]butane: This compound has a more strained bicyclic structure, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific bicyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
31023-92-4 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H19N/c1-4-10-5-2-8-11(7-1)9-3-6-10/h10H,1-9H2 |
Clave InChI |
WKPGJLQHSAOQEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCN(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


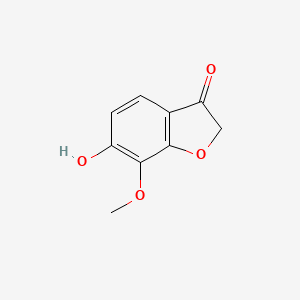
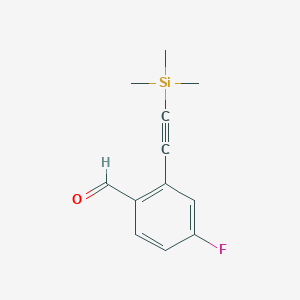
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
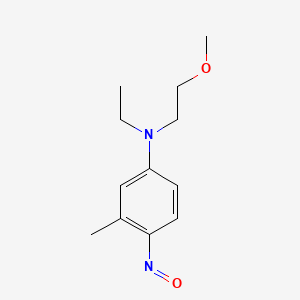

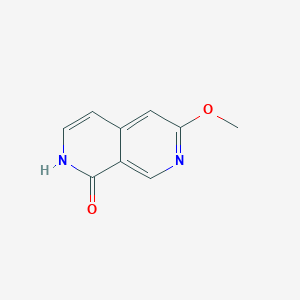
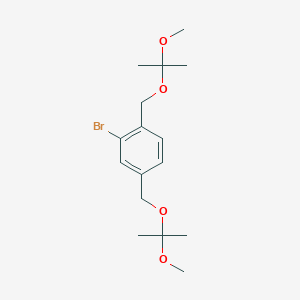
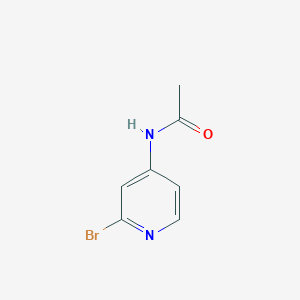


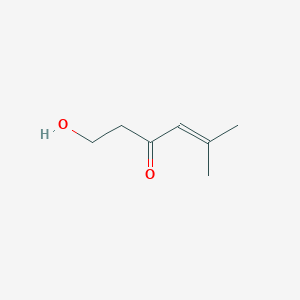
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
